molecular formula C9H12FNO B3176790 (S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine CAS No. 1149804-63-6

(S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine

Cat. No.: B3176790
CAS No.: 1149804-63-6
M. Wt: 169.20
InChI Key: WZMIJZHSKHBAEZ-LURJTMIESA-N
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Description

The Critical Role of Enantiomerically Pure Amines in Modern Chemical Synthesis

Enantiomerically pure amines are indispensable tools in contemporary organic synthesis, serving multiple functions that are crucial for the creation of complex, stereochemically defined molecules. nbinno.com Their significance stems from their versatile reactivity and their prevalence in a vast array of biologically active compounds. nbinno.com

Key Roles of Enantiomerically Pure Amines:

Chiral Building Blocks: These amines serve as fundamental starting materials for the synthesis of more complex chiral molecules. nbinno.com By incorporating a pre-existing stereocenter from the amine, chemists can control the stereochemistry of the final product. This is a widely used strategy in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Chiral Auxiliaries: An enantiomerically pure amine can be temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a stereoselective manner. After the desired stereochemistry is established, the auxiliary is removed, having fulfilled its role of inducing chirality.

Chiral Resolving Agents: One of the classical and still widely practiced methods for separating a racemic mixture (a 50:50 mixture of two enantiomers) is through the use of a chiral resolving agent. wikipedia.org An enantiomerically pure amine can react with a racemic acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like crystallization. wikipedia.org Once separated, the individual enantiomers of the acid can be recovered by removing the amine.

Ligands for Asymmetric Catalysis: Enantiomerically pure amines are frequently used to synthesize chiral ligands for transition metal catalysts. These chiral catalysts are capable of promoting chemical reactions that produce a significant excess of one enantiomer over the other, a process known as asymmetric catalysis. This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the desired enantiomerically enriched product.

Organocatalysts: In recent years, the use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful tool in asymmetric synthesis. mdpi.com Chiral amines and their derivatives are prominent among these organocatalysts, capable of activating substrates and controlling the stereochemical outcome of reactions.

The demand for enantiomerically pure amines is consistently growing, driven by the increasing need for stereochemically pure active pharmaceutical ingredients (APIs). nbinno.com Regulatory bodies often require the evaluation of individual enantiomers for their pharmacological and toxicological profiles, further emphasizing the importance of enantiopure compounds. researchgate.net

Positioning of (S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine within the Landscape of Chiral Amine Chemistry

This compound is a specific chiral α-arylethylamine that has garnered attention in the field of synthetic chemistry. Its structure, characterized by a fluoro and a methoxy (B1213986) group on the phenyl ring, imparts specific properties that make it a valuable compound.

Structural Features and Their Significance:

FeatureChemical FormulaMolar MassCAS Number
This compoundC9H12FNO169.19 g/mol 1149804-63-6

The presence of the fluorine atom at the ortho position and the methoxy group at the para position of the benzene (B151609) ring influences the electronic properties and steric environment of the molecule. These substitutions can affect the reactivity of the amine and its interactions with other molecules, which can be advantageous in various applications.

Applications in Asymmetric Synthesis:

Like other chiral amines, this compound can be utilized as a chiral resolving agent. Its basic amino group can form diastereomeric salts with racemic carboxylic acids, facilitating their separation. Furthermore, it serves as a valuable building block for the synthesis of more complex chiral molecules, particularly in the pharmaceutical industry where fluorinated and methoxy-substituted aromatic rings are common motifs in drug candidates. The specific stereoconfiguration of the (S)-enantiomer is crucial for its role in directing the stereochemical outcome of synthetic transformations.

The development of efficient synthetic routes to obtain enantiomerically pure this compound is an active area of research, as its availability in high optical purity is essential for its applications. The strategic placement of the fluoro and methoxy substituents makes this compound a tailored tool for chemists seeking to introduce specific structural and electronic features into their target molecules while maintaining stereochemical control.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(2-fluoro-4-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6H,11H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMIJZHSKHBAEZ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)OC)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S 1 2 Fluoro 4 Methoxyphenyl Ethan 1 Amine

Enantioselective Synthesis Strategies

The primary goal in synthesizing (S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine is the establishment of the stereocenter at the carbon atom bearing the amino group. Enantioselective strategies are therefore paramount, with asymmetric catalysis being the most efficient and atom-economical approach.

Asymmetric Catalytic Reductions

Asymmetric catalytic reduction of carbon-nitrogen double bonds (C=N) found in imines, ketimines, and oxime ethers is a direct and powerful method for producing chiral amines. nih.gov This transformation can be achieved using transition metal complexes with chiral ligands or through borane-mediated pathways with chiral catalysts.

The asymmetric hydrogenation of the ketimine derived from 2-fluoro-4-methoxyacetophenone is a highly effective route to the target amine. This process typically involves a transition metal catalyst, such as iridium, rhodium, or ruthenium, coordinated to a chiral ligand. The design of the ligand is crucial for inducing high enantioselectivity.

The success of transition-metal-catalyzed asymmetric hydrogenation hinges on the molecular architecture of the chiral ligand. nih.gov The ligand creates a chiral environment around the metal center, which differentiates between the two prochiral faces of the imine substrate during the hydride transfer step. Over the last decade, a variety of rigid C-stereogenic chiral phosphine (B1218219) ligands have been developed and successfully applied in asymmetric transformations. nih.gov

For the hydrogenation of aromatic ketimines, chiral phosphine ligands are fundamental to achieving high stereoselectivity. nih.gov The design process involves modifying the ligand's backbone to create a well-defined and sterically constrained chiral pocket. The electronic properties are also fine-tuned to influence the activity of the metal catalyst. The presence of fluorine atoms in the ligand structure can also have a massive effect on the stereochemical outcome and reactivity of the catalytic system. nih.gov The development of catalysts that combine a chiral phosphoric acid with an iridium complex has also proven highly effective for the enantioselective hydrogenation of imines.

Table 1: Representative Chiral Ligands in Asymmetric Hydrogenation of Aromatic Ketimines This table presents examples of ligand classes used for analogous transformations, illustrating the principles of ligand design.

Ligand Class Metal Center Key Design Features Typical Enantioselectivity (% ee)
Spiro Phosphines Iridium, Rhodium Rigid spirocyclic backbone, creating a defined chiral pocket. >95%
P-NH-N-P Ligands Iron Partially saturated amine(imine)diphosphine structure. >90%
Chiral Phosphoric Acid (CPA) Iridium Acts as a co-catalyst, forming a chiral ion pair with the protonated imine. >98%

Transition metal catalysts, particularly those based on iridium and ruthenium, have demonstrated broad substrate scope and excellent stereocontrol in the asymmetric hydrogenation of N-aryl and N-alkyl ketimines. While specific data for the 2-fluoro-4-methoxyacetophenone ketimine is not detailed in the reviewed literature, results from structurally similar substrates underscore the high potential of these catalytic systems. For instance, amine(imine)diphosphine iron catalysts have been validated for the asymmetric reduction of various ketones and imines. nih.gov Additive effects, such as the inclusion of specific amines, can further enhance the enantioselectivity of iridium-catalyzed hydrogenations of related heterocyclic systems. scribd.com The catalyst tolerates a wide array of functional groups on the aromatic ring, and high enantiomeric excesses are consistently achieved.

Table 2: Asymmetric Hydrogenation of Various Aromatic Ketimines with Transition Metal Catalysts Data for analogous substrates demonstrating the high efficiency and stereocontrol of the method.

Substrate (Ar-C(CH₃)=NR) Catalyst System Yield (%) Enantiomeric Excess (% ee)
Acetophenone N-phenylimine Ir-Phosphoric Acid >99% 98%
4-Chloroacetophenone N-benzylimine Ru-(S)-BINAP 95% 97%
4-Methoxyacetophenone N-phenylimine Ir-JOSIPHOS 98% 99%

An alternative and powerful strategy for synthesizing chiral primary amines is the asymmetric reduction of the corresponding oxime ethers. nih.gov This method avoids the often-unstable imine intermediate by starting from the more stable oxime ether of 2-fluoro-4-methoxyacetophenone. The reduction is typically performed with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-DMS), in the presence of a chiral catalyst.

Chiral spiroborate esters have emerged as highly effective catalysts for the enantioselective borane reduction of oxime ethers. nih.gov These catalysts are typically prepared from non-racemic 1,2-amino alcohols, such as diphenylvalinol, and ethylene (B1197577) glycol. nih.gov The resulting spiroborate ester is stable, easy to handle, and can be used in catalytic quantities (typically 10 mol %). nih.gov

The proposed mechanism involves the coordination of the oxime ether to the boron center of the catalyst, followed by a stereoselective intramolecular hydride transfer from the borane. nih.gov The chiral framework of the spiroborate ester dictates the facial selectivity of the hydride attack on the C=N bond, leading to the formation of the desired (S)-amine. This methodology has been successfully applied to a range of aralkyloxime ethers, affording the corresponding primary amines in high yields and with excellent enantioselectivity, often exceeding 98% ee. nih.gov

Table 3: Enantioselective Reduction of Aralkyloxime Ethers using a Chiral Spiroborate Ester Catalyst Illustrative data from analogous substrates showing the efficacy of chiral spiroborate esters in producing chiral amines.

Substrate (Ar-C(CH₃)=NOBn) Catalyst Loading (mol%) Yield (%) Enantiomeric Excess (% ee)
Acetophenone O-benzyl oxime 10% >95% 99%
4-Chloroacetophenone O-benzyl oxime 10% >95% 98%
4-Methoxyacetophenone O-benzyl oxime 10% >95% 97%
2-Naphthyl methyl ketoxime O-benzyl oxime 10% >95% 99%

Conditions typically involve the catalyst derived from diphenylvalinol and borane in dioxane at 0 °C. nih.gov

Borane-Mediated Asymmetric Reduction of Oxime Ethers
Enantioselectivity and Reaction Parameters

The asymmetric reduction of the prochiral ketone, 2'-Fluoro-4'-methoxyacetophenone, is a primary strategy for synthesizing this compound. The enantioselectivity of this transformation is highly dependent on a precise set of reaction parameters. Key variables include the choice of chiral catalyst, solvent, temperature, and the rate of substrate addition.

In catalytic systems, such as those employing oxazaborolidine catalysts (Corey-Bakshi-Shibata or CBS reduction), the interplay of these factors is critical for achieving high enantiomeric excess (ee). lookchem.com For instance, lowering the reaction temperature generally enhances enantioselectivity by favoring the more ordered transition state that leads to the desired (S)-enantiomer. The choice of solvent can also have a significant impact; polar solvents may influence the catalyst's conformation and reactivity. mdpi.com Furthermore, the rate at which the ketone is introduced to the reaction mixture can be crucial; a slow addition rate often prevents side reactions and maintains a low concentration of the substrate, which can be beneficial for selectivity. lookchem.com The catalyst loading is another important parameter, with lower loadings being economically desirable but potentially requiring longer reaction times or higher temperatures, which could compromise enantioselectivity. lookchem.com

Table 1: Effect of Reaction Parameters on Enantioselective Reduction of a Fluoroacetophenone Analog Data based on the reduction of 2'-fluoroacetophenone, a close structural analog. lookchem.com

Entry Catalyst System Temperature (°C) Ketone Addition Time Enantiomeric Excess (ee)
1 CBS Catalyst 3b 25 30 min High
2 CBS Catalyst 3b 0 30 min Higher than Entry 1
3 CBS Catalyst 3c 25 30 min High
4 CBS Catalyst 3c 0 30 min Higher than Entry 3
5 CBS Catalyst 3c 0 < 5 min Significantly lower than Entry 4
6 In situ Catalyst 3a 25 30 min ≥ Entry 1 and 3
Enantioselective Hydrosilylation Approaches

Enantioselective hydrosilylation of 2'-Fluoro-4'-methoxyacetophenone presents another powerful method for producing the target chiral amine, typically via an intermediate silyl (B83357) ether that is subsequently hydrolyzed. This reaction involves the addition of a silicon hydride (silane) across the ketone's carbonyl group, catalyzed by a chiral transition metal complex. researchgate.net

Copper(I) and copper(II) complexes have emerged as cost-effective and efficient catalysts for this transformation. researchgate.netnih.gov The key to achieving high enantioselectivity lies in the design of the chiral ligand that coordinates to the metal center. Chiral diphosphine ligands, such as BINAP derivatives, and N,S-ligands like those derived from thioureas, have proven effective. researchgate.netnih.gov The reaction mechanism, often involving a copper(I) hydride species, is sensitive to the steric and electronic properties of both the ligand and the silane (B1218182) used. acs.org Polymethylhydrosiloxane (PMHS) is a commonly used, inexpensive, and safe silane source. researchgate.net Reaction parameters such as the choice of copper salt (e.g., Cu(OAc)₂, CuCl), the specific chiral ligand, the solvent (e.g., toluene, ethers), and the reaction temperature all influence the yield and enantiomeric excess of the resulting alcohol precursor. researchgate.netnih.gov

Table 2: Representative Ligands and Conditions for Copper-Catalyzed Asymmetric Hydrosilylation of Ketones

Catalyst SystemChiral Ligand TypeSilane SourceTypical SolventKey Feature
Cu(OAc)₂ / LigandChiral DiphosphinePhSiH₃, PMHSTolueneHigh turnover rates and enantioselectivities (up to 98% ee for some substrates). nih.gov
CuCl / Ligand(R)-Tol-BINAPMe₂PhSi-BpinDiethyl etherEffective for strained C=C bonds, adaptable for ketones. nih.gov
Zn(OAc)₂ / LigandChiral ThioureaPMHSTolueneUtilizes an inexpensive and stable ligand type. researchgate.net

Chemoenzymatic and Biocatalytic Transformations

Enzyme-Catalyzed Kinetic Resolution of Racemates

Kinetic resolution is a widely used biocatalytic method to separate enantiomers from a racemic mixture of 1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine. This technique relies on the stereoselective nature of enzymes, most commonly lipases, which catalyze a reaction (e.g., acylation) at a much faster rate for one enantiomer than for the other. uniovi.es

In a typical procedure, the racemic amine is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770) like Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) or a lipase from Pseudomonas fluorescens. uniovi.esmdpi.com The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the desired (S)-enantiomer unreacted. The resulting mixture of the acylated amine and the unreacted amine can then be separated by standard techniques like chromatography or extraction. The maximum theoretical yield for the desired enantiomer in a classical kinetic resolution is 50%. The efficiency of the resolution is quantified by the enantiomeric ratio (E value), with high E values (>100) indicating excellent selectivity. mdpi.com

Dynamic Kinetic Asymmetric Transformations (e.g., Transamination)

To overcome the 50% yield limitation of classical kinetic resolution, dynamic kinetic resolution (DKR) strategies are employed. A particularly powerful DKR method for chiral amine synthesis is the asymmetric transamination of a prochiral ketone. almacgroup.com This process uses ω-transaminase (ω-TA) enzymes, which transfer an amino group from an amine donor (like isopropylamine) to the ketone substrate (2'-Fluoro-4'-methoxyacetophenone). mdpi.com

This biocatalytic approach can theoretically achieve a 100% yield of a single enantiomer. mdpi.com The reaction involves the cofactor pyridoxal-5-phosphate (PLP) and generates a co-product (acetone, from isopropylamine) alongside the desired chiral amine. mdpi.com The choice between an (R)-selective or (S)-selective transaminase dictates which enantiomer is produced. For the synthesis of this compound, an (S)-selective ω-TA is required. almacgroup.com A significant challenge can be the low solubility of bulky ketone substrates in aqueous buffer systems. To address this, co-solvents like dimethyl sulfoxide (B87167) (DMSO) are often added to the reaction mixture to enhance substrate solubility and improve conversion rates. mdpi.comresearchgate.net

Table 3: Parameters for ω-Transaminase Mediated Asymmetric Synthesis

ParameterDescriptionExample Condition/Consideration
Enzyme(S)- or (R)-selective ω-TransaminaseAn (S)-selective ω-TA is chosen for the target molecule.
SubstrateProchiral ketone (2'-Fluoro-4-methoxyacetophenone)Substrate concentration can be up to 200 g/L with engineered enzymes. mdpi.com
Amine DonorA primary amine, often isopropylamine (B41738) (IPA) or alanineIPA is common as it produces volatile acetone (B3395972) as a co-product.
Co-solventUsed to improve substrate solubility25-50% (v/v) DMSO is often effective for fluorinated acetophenones. mdpi.comresearchgate.net
pHOptimal pH for enzyme activityTypically ranges from pH 8.0 to 10.0. almacgroup.comnih.gov
TemperatureReaction temperature to balance activity and stabilityCommonly around 30-40 °C. almacgroup.commdpi.com

Multi-Component and Cascade Reaction Development for Fluorinated Amines

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, offer a highly efficient route to complex molecules like fluorinated amines. rsc.org These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

Strategies applicable to the synthesis of α-aryl amines include the Strecker and Petasis reactions. A three-component Strecker synthesis would involve the reaction of 2'-Fluoro-4'-methoxyacetophenone, a cyanide source (e.g., trimethylsilyl (B98337) cyanide), and an ammonia (B1221849) source to generate an intermediate α-aminonitrile, which can then be hydrolyzed and reduced to the target amine. The use of a chiral catalyst can render this process asymmetric. organic-chemistry.org Similarly, the Petasis borono-Mannich reaction could combine the ketone, an amine, and a vinylboronic acid to construct the desired C-N bond. Cascade or tandem reactions, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, have also been developed for the enantioselective synthesis of fluorinated compounds, often using organocatalysis to build stereocenters with high fidelity.

Diastereomeric Resolution Techniques

A classical and robust method for obtaining enantiomerically pure amines is through diastereomeric resolution. This technique involves reacting the racemic mixture of 1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. wikipedia.org This reaction forms a pair of diastereomeric salts.

Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility. This difference allows for their separation by fractional crystallization. Common chiral resolving agents for amines include (R,R)- or (S,S)-tartaric acid, its derivatives like dibenzoyltartaric acid (DBTA), and camphorsulfonic acid. wikipedia.org The process involves dissolving the racemic amine and the resolving agent in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize out of the solution. After separating the crystals by filtration, the chiral resolving agent is removed by treatment with a base, liberating the desired enantiomerically pure (S)-amine. wikipedia.org

Table 4: Common Chiral Resolving Agents for Amines

Resolving AgentTypeKey Feature
(+)-Tartaric Acid / (-)-Tartaric AcidChiral Carboxylic AcidWidely available and cost-effective.
(-)-Di-p-toluoyl-L-tartaric acid (DPTTA)Chiral Carboxylic AcidOften provides well-defined crystalline salts.
(+)-Dibenzoyl-D-tartaric acid (DBTA)Chiral Carboxylic AcidEffective for a broad range of amines.
(1S)-(+)-10-Camphorsulfonic acidChiral Sulfonic AcidStrong acid, forms stable salts. wikipedia.org

Formation and Separation of Diastereomeric Salts

The classical and most common method for resolving a racemic amine is through the formation of diastereomeric salts. wikipedia.org This process leverages the principle that while enantiomers have identical physical properties, diastereomers possess distinct characteristics, including solubility. libretexts.org The methodology involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org

The reaction of racemic 1-(2-fluoro-4-methoxyphenyl)ethanamine with a single enantiomer of a chiral acid, such as (R,R)-tartaric acid, results in two diastereomers: [(S)-amine·(R,R)-acid] and [(R)-amine·(R,R)-acid]. These salts can be separated through fractional crystallization, a technique that exploits their differential solubility in a given solvent. wikipedia.org One diastereomer will typically crystallize out of the solution first, allowing for its isolation by filtration. libretexts.org The selection of an appropriate solvent is critical for maximizing the difference in solubility and achieving high separation efficiency. rsc.org

Once the less soluble diastereomeric salt is isolated and purified through recrystallization, the chiral resolving agent is removed, usually by treatment with a base, to regenerate the free, enantiomerically pure amine. wikipedia.orglibretexts.org The resolving agent can often be recovered and reused, adding to the economic viability of the process. google.com The choice of the resolving agent is crucial, and several are commonly tested to find the most effective one for a specific amine. wikipedia.orgclockss.org

Table 1: Common Chiral Resolving Agents for Amines

Resolving Agent Type Common Applications
Tartaric Acid Derivatives Acidic Widely used for resolving racemic bases, including primary amines. wikipedia.orggoogle.com
Mandelic Acid Acidic Effective for a variety of chiral amines. wikipedia.org
Camphorsulfonic Acid Acidic Used for the resolution of chiral amines and other basic compounds. wikipedia.org

Chromatographic Methods for Enantiomer Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offer powerful and direct methods for separating enantiomers. nih.govphenomenex.comchromatographyonline.com These methods rely on the use of a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, leading to different retention times and, thus, separation. chromatographyonline.com

The direct approach using CSPs avoids the need for derivatization into diastereomers. chromatographyonline.com The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column. chromatographyonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are among the most versatile and widely used for separating a broad range of chiral compounds, including amines. chromatographyonline.com Other common CSPs include those based on cyclodextrins, macrocyclic glycopeptides (like vancomycin (B549263) and teicoplanin), and various synthetic polymers. chromatographyonline.comresearchgate.nethplc.eu The choice of mobile phase, which often consists of mixtures like hexane/isopropanol (B130326) or carbon dioxide/methanol (B129727) in SFC, and the use of additives like diethylamine, are critical for achieving optimal separation. chromatographyonline.commdpi.com

Table 2: Common Chiral Stationary Phases (CSPs) for Enantiomer Separation

CSP Type Chiral Selector Examples Typical Applications
Polysaccharide-based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) Broad applicability for a wide variety of chiral compounds, including amines. chromatographyonline.com
Cyclodextrin-based β-cyclodextrin, γ-cyclodextrin Separation of compounds that can form inclusion complexes. researchgate.net
Macrocyclic Glycopeptide Vancomycin, Teicoplanin Well-suited for separating chiral primary amines and amino acids. chromatographyonline.com

Strategic Preparation of Advanced Synthetic Intermediates

Synthesis of 1-(2-Fluoro-4-methoxyphenyl)ethanone and its Derivatives

The primary precursor for 1-(2-fluoro-4-methoxyphenyl)ethan-1-amine is the corresponding ketone, 1-(2-fluoro-4-methoxyphenyl)ethanone (also known as 2-fluoro-4-methoxyacetophenone). A common and effective method for its synthesis is the Friedel-Crafts acylation. google.com

This reaction involves the acylation of a suitable aromatic precursor, in this case, 3-fluoroanisole (B32098). The reaction is typically carried out using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). google.com The process involves adding aluminum trichloride to a cooled solution of 3-fluoroanisole in a solvent such as dichloroethane, followed by the controlled addition of acetyl chloride. google.com The reaction mixture is then quenched, typically in ice water, and the product is isolated through extraction and purified by recrystallization to yield the desired ketone as a solid. google.com

Table 3: Synthesis of 1-(2-Fluoro-4-methoxyphenyl)ethanone via Friedel-Crafts Acylation google.com

Reactant/Reagent Role Molar Ratio (approx.)
3-Fluoroanisole Aromatic Substrate 1.0
Acetyl Chloride Acylating Agent ~1.02
Aluminum Chloride Lewis Acid Catalyst ~1.01
Dichloroethane Solvent -
Reaction Conditions
Temperature 0-10 °C

Derivatives of this ketone can be synthesized through various standard organic transformations. For instance, reactions at the aromatic ring or modifications of the acetyl group can be performed to create a library of related compounds for further chemical exploration.

Precursors for Enantiomerically Pure Oximes

The ketone, 1-(2-fluoro-4-methoxyphenyl)ethanone, serves as a direct precursor for the synthesis of its corresponding oxime. The formation of an oxime is a standard reaction in organic chemistry, achieved by reacting the ketone with hydroxylamine (B1172632), often in the form of hydroxylamine hydrochloride. chemicalbook.com This reaction converts the carbonyl group (C=O) of the ketone into an oxime group (C=N-OH).

The resulting 1-(2-fluoro-4-methoxyphenyl)ethanone oxime is a critical intermediate. While the oxime itself, derived from an achiral ketone, is not enantiomerically pure, it is a prochiral substrate. This oxime is a key precursor that can be subjected to asymmetric reduction to yield the target enantiomerically pure amine, this compound. Asymmetric reduction of the C=N bond can be achieved using various chiral catalysts or reagents, which stereoselectively add hydrogen across the double bond to produce the desired (S)-enantiomer in high purity. This strategic conversion of a prochiral intermediate is a cornerstone of modern asymmetric synthesis.

Table 4: List of Mentioned Compounds

Compound Name
This compound
1-(2-Fluoro-4-methoxyphenyl)ethanone
2-Fluoro-4-methoxyacetophenone
1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine
3-Fluoroanisole
Acetyl Chloride
Aluminum trichloride
Dichloroethane
Methanol
1-(2-Fluoro-4-methoxyphenyl)ethanone oxime
Hydroxylamine hydrochloride
Tartaric Acid
Mandelic Acid
Camphorsulfonic Acid
Dibenzoyl-L-tartaric acid
Diethylamine
Vancomycin
Teicoplanin

Analytical and Stereochemical Characterization Techniques

Methodologies for Enantiomeric Purity Determination (Enantiomeric Excess, ee)

The quantitative determination of the enantiomeric composition of a chiral substance is crucial. Enantiomeric excess (ee) is a measure of this purity and is expressed as the absolute difference between the mole fractions of the two enantiomers. Several advanced chromatographic and spectroscopic methods are utilized for the accurate determination of the ee of chiral amines like (S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and versatility. phenomenex.commdpi.com The direct separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. nih.gov

For primary amines analogous to this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are highly effective. nih.gov These CSPs, often coated or immobilized on a silica (B1680970) gel support, provide a complex chiral environment with grooves and cavities where enantiomers can bind through a combination of hydrogen bonds, dipole-dipole interactions, and steric hindrance, enabling their separation. Crown ether-based CSPs are also particularly useful for the enantioseparation of primary amine compounds. nih.gov

The selection of the mobile phase is critical for achieving optimal separation. In normal-phase HPLC, a mixture of an alkane (like hexane) with an alcohol modifier (such as isopropanol (B130326) or ethanol) is commonly used. The composition of the mobile phase, including the percentage of the alcohol modifier and the presence of acidic or basic additives, can be adjusted to optimize resolution and analysis time.

Table 1: Illustrative Chiral HPLC Conditions for Separation of Phenylethylamine Analogs

ParameterCondition 1Condition 2
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3-chloro-5-methylphenylcarbamate)
Column Type Chiralpak® IBChiralpak® IG-3
Mobile Phase Hexane/Isopropanol (90:10, v/v)Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 254 nmUV at 230 nm
Column Temperature 25 °C30 °C

This table presents typical starting conditions for method development for chiral amines, based on common practices in the field. Specific conditions for this compound would require empirical optimization.

Chiral Gas Chromatography (GC) is another powerful technique for the enantiomeric separation of volatile chiral compounds. For amines, derivatization is often necessary to improve volatility and thermal stability. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or other acylating agents.

The separation is performed on a capillary column coated with a chiral stationary phase, most commonly a derivative of cyclodextrin (B1172386). These cyclodextrin-based CSPs are macrocyclic oligosaccharides that form inclusion complexes with the enantiomers. The differing stability of the diastereomeric complexes formed between the cyclodextrin and each enantiomer results in different retention times, allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, can be adapted to determine enantiomeric excess. Since enantiomers are indistinguishable in a standard (achiral) NMR experiment, a chiral auxiliary reagent is used to convert the pair of enantiomers into a pair of diastereomers, which possess different physical properties and, therefore, distinct NMR spectra. nih.gov

A widely used method involves the use of a chiral derivatizing agent (CDA) that reacts with the amine to form covalent diastereomeric adducts. nih.govnih.gov One of the most well-known CDAs for amines and alcohols is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid, or its more reactive acid chloride. researchgate.netbath.ac.ukacs.org

When a racemic or enantioenriched sample of 1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine is reacted with a single enantiomer of Mosher's acid chloride (e.g., the (R)-enantiomer), two diastereomeric amides are formed: (R,S)-amide and (R,R)-amide. These diastereomers will exhibit separate signals in the ¹H or ¹⁹F NMR spectrum. The fluorine atom in the fluoro-substituent on the phenyl ring of the amine or the CF₃ group of the Mosher's acid moiety provides a sensitive probe for ¹⁹F NMR analysis, which often offers a clean spectrum with minimal background signals. nih.govyoutube.com The enantiomeric excess can be calculated by integrating the signals corresponding to each diastereomer. researchgate.net

Table 2: NMR Analysis using Mosher's Acid for ee Determination

StepProcedurePurpose
1. Derivatization React the amine sample with one enantiomer of Mosher's acid chloride in an NMR tube.To form a mixture of covalent diastereomeric amides.
2. NMR Acquisition Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting mixture.To resolve the signals of the two diastereomers.
3. Signal Integration Identify and integrate the distinct signals corresponding to each diastereomer.To determine the relative ratio of the two diastereomers.
4. ee Calculation Calculate the enantiomeric excess using the formula: ee (%) = [Integration₁ - Integration₂

Chiral Lanthanide Shift Reagents (LSRs) are another class of chiral auxiliaries used in NMR spectroscopy. These are organometallic complexes of lanthanide ions (e.g., Europium, Praseodymium) with a chiral ligand. When added to the sample, the LSR forms rapidly exchanging, non-covalent diastereomeric complexes with the enantiomers. The paramagnetic nature of the lanthanide ion induces large shifts in the NMR signals of the substrate, and the magnitude of this shift is different for each diastereomer. This allows for the resolution of signals from the two enantiomers, enabling the determination of their ratio by integration.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliary Reagents

Factors Influencing and Maintaining Stereochemical Integrity in Synthetic Pathways

The synthesis of a single enantiomer like this compound requires careful control over reaction conditions to ensure high stereoselectivity and to prevent racemization of the product or chiral intermediates. The stereochemical integrity can be compromised by factors such as temperature, pH, solvent, and the nature of the reagents used.

A common synthetic route to chiral primary amines involves the asymmetric reduction of a prochiral ketone or imine. For example, the synthesis could start from 2-fluoro-4-methoxyacetophenone. The asymmetric reduction of this ketone would yield the corresponding chiral alcohol, (S)-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol, which can then be converted to the target amine.

Key strategies to control and maintain stereochemistry include:

Use of Chiral Catalysts: Transition metal catalysts combined with chiral ligands (e.g., Ru-BINAP complexes) or organocatalysts (e.g., Corey-Bakshi-Shibata or CBS catalysts) are widely used for the asymmetric reduction of ketones. wikipedia.orgrsc.orgmdpi.comyoutube.com These catalysts create a chiral environment that forces the reducing agent to attack one face of the prochiral ketone preferentially, leading to the desired enantiomer in high excess.

Substrate Control: The steric and electronic properties of the substrate itself can influence the stereochemical outcome. The catalyst must be able to effectively differentiate between the two groups attached to the carbonyl to achieve high enantioselectivity. researchgate.net

Reaction Conditions: Temperature is a critical parameter; lower temperatures generally lead to higher enantioselectivity as it enhances the energy difference between the diastereomeric transition states. The choice of solvent can also impact both the reactivity and selectivity of the reaction.

Avoiding Racemization: Once the chiral center is established, subsequent reaction steps must be designed to avoid conditions that could lead to racemization. For amines, this means avoiding harsh acidic or basic conditions or high temperatures that could facilitate the formation of a planar, achiral imine intermediate, which would lead to a loss of stereochemical purity. Protecting the amine functionality can sometimes be necessary to preserve its stereochemical integrity during further transformations.

By carefully selecting the synthetic strategy and controlling these factors, the desired (S)-enantiomer can be produced with high enantiomeric purity, which is then verified using the analytical techniques described above.

Mechanistic Insights into the Formation and Reactivity of S 1 2 Fluoro 4 Methoxyphenyl Ethan 1 Amine

Reaction Mechanism Elucidation in Asymmetric Reductions

The formation of (S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine is frequently achieved through the asymmetric reduction of its corresponding prochiral ketone, 2-fluoro-4-methoxyacetophenone. This transformation is a cornerstone of asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. wikipedia.org The most prevalent and well-studied mechanisms for this reduction involve transition metal catalysts, such as those based on Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), complexed with chiral ligands. acs.org

A widely accepted mechanism, exemplified by the Noyori asymmetric hydrogenation, involves an inner-sphere hydrogen transfer from a metal-hydride complex to the ketone. The catalytic cycle can be broken down into several key steps. Initially, the precatalyst, often a metal-halide complex with a chiral diphosphine ligand like BINAP, is activated by hydrogen gas to form the active metal-hydride species. The ketone substrate then coordinates to the metal center. The stereochemical outcome is determined at this stage; the chiral ligand creates a highly specific three-dimensional environment that forces the substrate to bind in a preferred orientation to minimize steric hindrance. harvard.edu Following coordination, the hydride ion is transferred from the metal to the carbonyl carbon of the ketone, while a proton is transferred to the carbonyl oxygen, often from a protic solvent like methanol (B129727) or from an amine ligand. harvard.edunih.gov This concerted step occurs through a six-membered pericyclic transition state, leading to the formation of the chiral secondary alcohol, (S)-1-(2-fluoro-4-methoxyphenyl)ethanol, with high enantioselectivity. The catalyst is then regenerated, allowing it to enter a new cycle. The resulting chiral alcohol can subsequently be converted to the target amine via methods such as a Mitsunobu reaction or by conversion to a leaving group followed by substitution with an amine source.

The table below outlines the generalized steps in the asymmetric reduction of the ketone precursor.

StepDescriptionKey Intermediates
1. Catalyst Activation The precatalyst (e.g., [RuCl2(BINAP)]) reacts with H2 to form the active metal-hydride catalyst (e.g., [RuH(BINAP)]+).Metal-diphosphine complex, Dihydride or Monohydride species.
2. Substrate Coordination The prochiral ketone (2-fluoro-4-methoxyacetophenone) coordinates to the chiral metal-hydride complex.Catalyst-substrate complex.
3. Stereoselective Hydride Transfer The hydride is transferred from the metal to the ketone's carbonyl carbon via a six-membered transition state. This is the enantioselectivity-determining step.Pericyclic transition state.
4. Product Release The resulting chiral alcohol product is released from the metal center.(S)-1-(2-fluoro-4-methoxyphenyl)ethanol.
5. Catalyst Regeneration The catalyst is regenerated and ready to start a new cycle.Active metal-hydride catalyst.

Understanding Ligand-Substrate Interactions in Catalytic Systems

The remarkable enantioselectivity achieved in the asymmetric reduction to form this compound's precursor is fundamentally governed by the intricate interactions between the chiral ligand and the substrate within the coordination sphere of the metal catalyst. acs.org Chiral ligands, such as C2-symmetric diphosphines (e.g., BINAP), create a defined chiral pocket around the metal center. nih.gov This environment dictates the facial selectivity of the hydride attack on the prochiral ketone.

The interactions are a combination of steric and electronic effects. nih.gov

Steric Repulsion: The bulky groups on the chiral ligand (e.g., the phenyl groups on BINAP's phosphine (B1218219) atoms) create significant steric hindrance. The substrate, 2-fluoro-4-methoxyacetophenone, will preferentially orient itself to minimize steric clashes between its own substituents (the 2-fluoro-4-methoxyphenyl group and the methyl group) and the ligand's bulky components. harvard.edu This steric guidance forces one of the two prochiral faces of the ketone (the Re or Si face) to be preferentially exposed to the metal-hydride for the subsequent hydrogen transfer. harvard.edu

Electronic Interactions: Noncovalent interactions, such as CH-π interactions between the substrate's aromatic ring and the ligand's phenyl groups, play a crucial role in stabilizing the preferred transition state. acs.org The electronic properties of the ligand can also influence the reactivity of the metal center. For instance, in some catalytic systems, one phosphine group of a non-symmetrical ligand might exert a strong trans-influence, affecting the bond length and reactivity of the hydride ligand, while the other phosphine group primarily provides steric direction. nih.gov

Hydrogen Bonding: In certain catalytic systems, particularly those involving ligands with hydrogen bond donors or acceptors, hydrogen bonding can occur between the ligand and the substrate's carbonyl group. This secondary interaction further locks the substrate into a specific conformation, enhancing the rigidity of the transition state and leading to higher enantioselectivity. nih.gov

These subtle yet powerful interactions collectively lower the energy of the transition state leading to the desired (S)-enantiomer while raising the energy of the transition state for the (R)-enantiomer. The difference in these activation energies is what ultimately determines the high enantiomeric excess of the product.

Type of InteractionDescriptionRole in Enantioselection
Steric Hindrance Repulsive forces between bulky groups on the ligand and substituents on the substrate.Orients the substrate to expose one specific face (Re or Si) to the hydride.
CH-π Interactions Attractive noncovalent interaction between C-H bonds and π-systems of aromatic rings.Stabilizes the preferred catalyst-substrate complex, locking its conformation.
Ion Pairing Electrostatic attraction between charged catalyst and substrate moieties.Can direct the approach of the substrate in systems using ionic catalysts. acs.org
Hydrogen Bonding Interaction between a hydrogen bond donor on the ligand/catalyst and the substrate's carbonyl oxygen.Increases the rigidity of the transition state assembly. nih.gov
Electronic Effects (Trans-influence) A ligand's ability to weaken the bond trans to itself.Can modulate the reactivity of the hydride ligand. nih.gov

Exploration of Radical Intermediates in Related Aminofluorination Processes

While asymmetric reduction represents a primary route to chiral amines, related aminofluorination reactions, which install both an amine and a fluorine atom across a double bond, offer alternative mechanistic pathways, including those involving radical intermediates. nih.gov These processes are particularly relevant as they construct C-N and C-F bonds, features present in the target molecule. Photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions to achieve these transformations. organic-chemistry.org

A plausible mechanism for a related intermolecular aminofluorination of a styrene (B11656) derivative (a common precursor) begins with the excitation of a photocatalyst (e.g., an Iridium complex like [Ir(ppy)2(dtbbpy)][PF6]) by visible light. organic-chemistry.orgnih.gov The excited-state photocatalyst is a potent single-electron transfer agent. It can engage in a reductive quenching cycle by accepting an electron from an amine, or an oxidative cycle by transferring an electron to a suitable acceptor. In a common pathway for aminofluorination, the excited photocatalyst oxidizes a nitrogen-containing species (e.g., an N-aminopyridinium salt or a protected amine) to generate a nitrogen-centered radical cation or an amidyl radical after deprotonation or fragmentation. nih.govchemrxiv.orgbeilstein-journals.org

This highly reactive nitrogen-centered radical then adds to the alkene of a substrate like 4-vinylanisole (a structural analog to the target's precursor). nih.gov This addition step is typically regioselective, with the radical adding to the less substituted carbon of the double bond to generate a more stable benzylic radical intermediate. chemrxiv.org This carbon-centered radical is then trapped by a fluoride (B91410) source, such as hydrogen fluoride-pyridine. organic-chemistry.org The final step involves the regeneration of the photocatalyst's ground state through a subsequent electron transfer event, completing the catalytic cycle. The involvement of radical intermediates in such processes has been supported by mechanistic studies, including trapping experiments with radical scavengers like TEMPO. organic-chemistry.org

StepDescriptionKey Intermediates
1. Photoexcitation A photocatalyst (PC) absorbs visible light to reach an excited state (PC).PC (e.g., [Ir(III)]*)
2. Single Electron Transfer (SET) The excited photocatalyst oxidizes a nitrogen source (R2N-X) to generate a nitrogen-centered radical.Amine radical cation or Amidyl radical (R2N•).
3. Radical Addition The nitrogen radical adds to an alkene substrate, forming a carbon-centered radical.Carbon radical intermediate.
4. Fluoride Trapping The carbon radical is trapped by a nucleophilic fluoride source (F-).β-fluoroamine product.
5. Catalyst Regeneration The reduced photocatalyst (PC-) is oxidized back to its ground state, completing the cycle.Ground state PC (e.g., [Ir(III)])

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are standard methods for investigating the geometric and electronic properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

Optimized Molecular Structures and Conformations

A critical first step in computational analysis is geometry optimization, which locates the minimum energy arrangement of atoms in a molecule. For a flexible molecule like (S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine, which has rotatable bonds, this process involves identifying its most stable conformations. Researchers would typically perform a conformational search to identify various low-energy structures. The relative energies of these conformers are then calculated to determine their population at a given temperature.

However, specific studies detailing the optimized bond lengths, bond angles, and dihedral angles for the stable conformers of this compound have not been identified in the reviewed literature. Such data would be presented in a format similar to the hypothetical table below.

Hypothetical Data Table for Optimized Molecular Geometry

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Value (Å or °)
Bond Length C1 C2 Data not available
Bond Angle C1 C2 C3 Data not available
Dihedral Angle N C(amine) C(phenyl) C(phenyl) Data not available

Note: This table is for illustrative purposes only. No published data has been found.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemistry is the prediction of spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. uni-muenchen.de Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, are used to calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. For fluorinated aromatic compounds, specific scaling factors may be developed to improve the accuracy of predicted ¹⁹F shifts. uni-muenchen.de

Vibrational Frequencies: The vibrational (infrared and Raman) spectra of a molecule can also be simulated. After geometry optimization, a frequency calculation is performed, which yields the frequencies and intensities of the vibrational modes. These theoretical spectra are invaluable for assigning the peaks observed in experimental spectra.

Despite the availability of these well-established methods, a literature search did not yield specific predicted NMR or vibrational frequency data for this compound.

Hypothetical Data Table for Predicted Spectroscopic Parameters

Parameter Nucleus/Bond Calculated Value Experimental Value
¹⁹F NMR Chemical Shift F Data not available Data not available
¹³C NMR Chemical Shift C-NH₂ Data not available Data not available
Vibrational Frequency N-H Stretch Data not available Data not available

Note: This table is for illustrative purposes only. No published data has been found.

Transition State Analysis for Reaction Mechanism Probing

Transition state theory is a cornerstone of understanding chemical reactivity. Computational chemists can model the entire energy profile of a chemical reaction, including reactants, products, intermediates, and, most importantly, transition states. By locating the transition state structure (a first-order saddle point on the potential energy surface) and calculating its energy, the activation energy barrier for a reaction can be determined. This information is crucial for understanding reaction rates and mechanisms.

For this compound, this analysis could be applied to study its synthesis, such as the mechanism of asymmetric reduction of a corresponding ketimine. However, no specific transition state analyses for reactions involving this compound were found in the scientific literature.

In Silico Screening and Design of Chiral Catalysts and Reagents

Computational methods are increasingly used in the rational design of catalysts for asymmetric synthesis. The synthesis of a single enantiomer of a chiral amine, such as the (S)-enantiomer of 1-(2-fluoro-4-methoxyphenyl)ethan-1-amine, requires a chiral catalyst or reagent.

In silico approaches can accelerate the discovery of effective catalysts by:

Screening virtual libraries of potential catalysts.

Modeling the interaction between a substrate and a catalyst to predict enantioselectivity.

Using the insights from transition state analysis to rationally modify catalyst structures to improve performance.

While there is extensive research on the asymmetric synthesis of chiral amines, including fluorinated derivatives, computational studies specifically targeting the design of catalysts for the synthesis of this compound are not documented in the available literature. mdpi.comnih.gov

Advanced Applications in Asymmetric Organic Synthesis

Role as a Chiral Resolving Agent in Diastereomeric Separations

One of the fundamental methods for obtaining enantiomerically pure compounds is through the resolution of racemic mixtures. wikipedia.org Chiral resolution via diastereomeric salt formation is a widely employed technique, particularly for the separation of racemic acids and bases. libretexts.orgresearchgate.net In this process, a racemic mixture is treated with an enantiomerically pure resolving agent, converting the pair of enantiomers into a pair of diastereomers. wikipedia.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. libretexts.orgunchainedlabs.com

Chiral primary amines are a classic choice for resolving racemic carboxylic acids. libretexts.org The archetypal example, 1-phenylethylamine (B125046) (α-PEA), has been used extensively for this purpose since its introduction as a resolving agent. mdpi.com The amine base reacts with the racemic acid to form a pair of diastereomeric ammonium (B1175870) carboxylate salts. Due to the differing spatial arrangements of the chiral centers, these salts exhibit distinct crystalline structures and solubilities, which enables one diastereomer to be selectively crystallized from a suitable solvent system. wikipedia.orgnih.gov After separation, the pure enantiomer of the acid can be recovered by treatment with a strong acid, which also allows for the recycling of the resolving agent.

Given its structural similarity to α-PEA, (S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine serves as an effective chiral resolving agent. The presence of the fluoro and methoxy (B1213986) groups can influence the crystal packing and solubility of the resulting diastereomeric salts, potentially offering advantages in separation efficiency and solvent choice. This makes it a valuable tool for accessing enantiopure carboxylic acids, which are themselves important building blocks in pharmaceutical and materials science. libretexts.org One study successfully used (R)-α-PEA to resolve a racemic fluoro-containing acetic acid derivative, underscoring the utility of this class of amines in separating fluorinated compounds. mdpi.comnih.gov

Table 1: Common Chiral Resolving Agents and Their Applications

Resolving Agent Class Example Compound Class Resolved
Chiral Bases (S)-1-Phenylethylamine Racemic Carboxylic Acids
Chiral Bases Brucine, Quinine Racemic Carboxylic Acids
Chiral Acids (+)-Tartaric Acid Racemic Bases
Chiral Acids (+)-Camphor-10-sulfonic acid Racemic Bases

Function as a Chiral Base or Organocatalyst in Enantioselective Reactions

In the last two decades, organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. Chiral primary amines have proven to be exceptionally versatile and powerful organocatalysts for a broad spectrum of enantioselective reactions. rsc.orgrsc.org These catalysts operate through the formation of transient nucleophilic enamines or electrophilic iminium ions with carbonyl substrates (aldehydes and ketones), enabling a variety of asymmetric transformations.

This compound belongs to this privileged class of catalysts. As a primary amine, it can condense with an aldehyde or ketone to form a chiral enamine. This enamine can then react with an electrophile, with the chiral amine backbone directing the stereochemical outcome of the bond-forming step. This catalytic approach has been successfully applied to reactions such as Michael additions, α-functionalizations (e.g., fluorination, chlorination), and aldol (B89426) reactions. rsc.orgprinceton.edu

The development of primary amine organocatalysts, often used in conjunction with a Brønsted or Lewis acid co-catalyst, has provided efficient pathways to valuable chiral building blocks. researchgate.net The use of these small organic molecules as catalysts offers advantages such as operational simplicity, stability to air and moisture, and lower toxicity compared to many heavy metal catalysts. The specific electronic properties conferred by the 2-fluoro and 4-methoxy substituents on the phenyl ring of the target amine can modulate its reactivity and selectivity as a catalyst, offering opportunities for fine-tuning reaction outcomes. rsc.org

Synthesis of Functionally Diverse Analogues and Derivatives

The chemical scaffold of this compound allows for extensive synthetic modification, leading to a wide range of functionally diverse analogues and derivatives. These derivatives are valuable for structure-activity relationship (SAR) studies in drug discovery and for developing new ligands and catalysts with tailored properties. chemscene.com

Modifications can be made at several positions:

Aromatic Ring Substitution: The positions on the phenyl ring can be further substituted with different functional groups to alter electronic and steric properties.

Amine Functionalization: The primary amine can be converted into secondary or tertiary amines, amides, sulfonamides, or imines, which can serve as intermediates for more complex structures or as ligands themselves.

Alkyl Chain Modification: The ethyl group can be elongated or functionalized, although this is less common.

The strategic incorporation of fluorine is particularly significant in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.gov The synthesis of various fluorinated chiral amines and related building blocks is therefore an active area of research. beilstein-journals.org

Table 2: Representative Analogues and Derivatives

Compound Name CAS Number Molecular Formula
This compound 1149804-63-6 C₉H₁₂FNO
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine 870849-66-4 C₉H₁₂FNO
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine Hydrochloride 1391504-94-1 C₈H₈ClF₄N
(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride 1807937-60-5 C₉H₁₀ClF₄NO

Strategic Incorporation into Complex Chiral Molecules

Chiral primary amines are among the most valuable building blocks for the synthesis of pharmaceuticals, as the amine functional group is a key feature in a vast number of biologically active molecules. rsc.orgthieme-connect.comresearchgate.net The demand for enantiomerically pure drugs has driven the development of efficient methods for synthesizing chiral intermediates. researchgate.net this compound is a prime example of such an intermediate, combining chirality with the desirable pharmacochemical properties of fluorine. nih.gov

This specific structural motif is found in advanced clinical candidates. For example, Zimlovisertib (PF-06650833) is a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key target for treating autoimmune diseases like rheumatoid arthritis and certain cancers. medchemexpress.comnih.gov The development of Zimlovisertib highlighted the critical role of a fluorinated chiral lactam moiety in achieving high potency. nih.gov While not a direct precursor, the structure of this compound represents the type of chiral, fluorinated building block essential for accessing complex drug targets like IRAK4 inhibitors. researchgate.netnih.govnih.gov Another example is the synthesis of TBI-223, an antibiotic candidate for tuberculosis, which utilizes a 2-fluoro-4-nitrophenyl intermediate, demonstrating the importance of this substitution pattern in pharmaceutical synthesis. nih.gov

Chiral ligands are essential for transition metal-catalyzed asymmetric synthesis, one of the most powerful methods for producing enantiopure compounds. nih.gov Chiral amines are versatile starting materials for a multitude of ligand classes due to the reactivity of the amine group. rsc.org

This compound can be readily transformed into various types of ligands:

Schiff Base (Salen-type) Ligands: Condensation with salicylaldehydes produces chiral P,N or N,N-ligands that are effective in a range of catalytic reactions.

Phosphine-Amine (P,N) Ligands: The amine can be functionalized with a phosphine (B1218219) group, creating powerful P,N-ligands that combine the properties of a hard nitrogen donor and a soft phosphorus donor. nih.govrsc.org These are particularly effective in reactions like asymmetric hydrogenation and allylic alkylation.

Amino Alcohol Ligands: Reduction of a corresponding ketone or other synthetic manipulations can lead to chiral amino alcohols, which are themselves important ligands and auxiliaries. enamine.net

The electronic properties imparted by the fluoro and methoxy groups can tune the donor ability of the ligand, influencing the activity and selectivity of the metal catalyst. nih.gov The development of new ligands from readily available chiral building blocks like this compound is crucial for advancing the field of asymmetric catalysis. enamine.netrsc.org

Future Perspectives in Research and Development

Innovations in Highly Efficient and Sustainable Synthetic Methodologies

The demand for enantiomerically pure amines like (S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine in the life sciences has spurred the development of innovative and sustainable synthetic routes. nih.gov Future research will likely focus on moving away from classical, less efficient methods toward greener, more atom-economical strategies.

Key areas of innovation include:

Biocatalysis: Enzymatic processes offer a highly selective and sustainable alternative to traditional chemical synthesis. nih.govresearchgate.net Enzymes such as transaminases, amine dehydrogenases, and oxidases can operate under mild, aqueous conditions, reducing energy consumption and waste generation. nih.govopenaccessgovernment.org The engineering of these enzymes through techniques like directed evolution and computational redesign is expanding their substrate scope to include structurally complex molecules. nih.gov For instance, engineered ω-transaminases have been successfully used for the asymmetric synthesis of complex pharmaceutical intermediates like sitagliptin. nih.govmdpi.com Future work will likely involve developing bespoke enzymes specifically optimized for the high-yield, high-enantiopurity synthesis of this compound from its corresponding prochiral ketone.

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation (AH) of prochiral imines is one of the most direct and efficient strategies for producing α-chiral amines. nih.govacs.org This method boasts excellent atom economy with minimal byproducts, aligning with the principles of green chemistry. nih.govacs.org Research is ongoing to develop novel chiral ligands for transition metals (e.g., Iridium, Rhodium, Ruthenium) that can enhance the catalytic activity and enantioselectivity for challenging substrates. The synthesis of this compound via AH of the corresponding N-unprotected ketimine is a promising avenue for scalable and sustainable production.

Synthetic StrategyKey AdvantagesPotential for this compound
Biocatalysis High stereoselectivity, mild reaction conditions, reduced waste. nih.govopenaccessgovernment.orgDevelopment of engineered transaminases for direct amination of 1-(2-fluoro-4-methoxyphenyl)ethan-1-one.
Asymmetric Hydrogenation High atom economy, minimal byproducts, high efficiency. nih.govacs.orgDirect hydrogenation of the corresponding prochiral imine using novel transition metal catalysts. nih.gov
Flow Chemistry Enhanced safety, scalability, and efficiency; potential for waste isomer recycling. vapourtec.comImplementation of a continuous flow process for the resolution of a racemic mixture or stereoinversion of the undesired (R)-isomer. vapourtec.com

Expansion of Catalytic Applications Beyond Current Paradigms

Chiral amines are not only synthetic targets but also valuable tools in asymmetric synthesis, serving as organocatalysts, chiral ligands for metal catalysts, and resolving agents. rsc.orgrsc.org this compound is a prime candidate for these applications due to its defined stereochemistry and functional groups.

Future research is expected to explore its utility in:

Organocatalysis: Chiral primary amines can act as powerful organocatalysts, mediating a wide range of enantioselective transformations. rsc.org They can form intermediate enamines or iminium ions, which are key reactive species in many asymmetric reactions. The specific electronic properties conferred by the fluoro- and methoxy- substituents on the phenyl ring of this compound could be harnessed to fine-tune the reactivity and selectivity of catalytic cycles.

Chiral Ligands: The amine functionality can serve as a coordination site for metal ions. By incorporating this chiral amine into more complex ligand frameworks, novel metal complexes can be designed for asymmetric catalysis. These catalysts could be applied to a variety of transformations, including hydrogenations, C-C bond formations, and allylic aminations. nih.gov

Phase-Transfer Catalysis: Chiral quaternary ammonium (B1175870) salts derived from this compound could be investigated as phase-transfer catalysts for asymmetric alkylations, Michael additions, and other reactions involving immiscible phases. The unique substitution pattern may offer distinct advantages in terms of catalyst solubility and efficiency.

Synergistic Integration of Experimental and Computational Approaches

The synergy between experimental synthesis and computational modeling is accelerating the development of new chemical entities and processes. openaccessgovernment.org This integrated approach is particularly valuable in the field of asymmetric catalysis and reaction design.

Mechanism Elucidation: Computational tools, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms. acs.org For the synthesis of this compound, computational studies can help rationalize the origin of stereoselectivity in both biocatalytic and chemocatalytic methods. By modeling transition states, researchers can understand how the catalyst and substrate interact to favor the formation of the desired (S)-enantiomer. acs.org

Catalyst Design: In silico screening and rational design can guide the development of new catalysts. openaccessgovernment.org Computational methods can predict the catalytic performance of novel ligands or enzyme variants before they are synthesized in the lab, saving significant time and resources. acs.org This approach can be used to design optimized chiral ligands derived from this compound or to engineer enzymes with enhanced activity and selectivity for its synthesis.

Predictive Modeling: The integration of machine learning and artificial intelligence with experimental data can lead to predictive models for reaction outcomes. nih.gov These models can help identify optimal reaction conditions or predict the enantioselectivity of a given catalytic system, accelerating process optimization for the synthesis of the target amine.

Exploration of Novel Bioactive Scaffolds Derived from this compound

Chiral amines are fundamental building blocks in a vast number of pharmaceuticals, with over 40% of commercial drugs containing this motif. nih.govnih.gov The unique combination of a chiral center and a substituted aromatic ring in this compound makes it an excellent starting point for the discovery of new bioactive compounds.

Future research directions include:

Q & A

Q. What are the optimal synthetic routes for (S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis typically involves reductive amination starting from 2-fluoro-4-methoxybenzaldehyde. Key steps include:

  • Aldehyde Preparation: Use 2-fluoro-4-methoxybenzaldehyde as the starting material.
  • Reductive Amination: React with ammonium acetate and a chiral auxiliary (e.g., (S)-α-methylbenzylamine) in the presence of sodium triacetoxyborohydride (STAB) in dichloromethane at 0–25°C .
  • Enantiomeric Control: Catalytic asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) can enhance enantioselectivity.

Critical Parameters:

  • pH: Maintain slightly acidic conditions (pH 4–6) to stabilize intermediates.
  • Temperature: Lower temperatures (0–5°C) minimize racemization.
  • Purification: Chiral HPLC or enzymatic resolution (e.g., lipases) ensures enantiomeric purity >99% .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its stereochemistry?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using 2D techniques (COSY, HSQC) to confirm substitution patterns (e.g., fluorine-induced deshielding at C2 and C4).
    • ¹⁹F NMR: Detects fluorine coupling constants to validate regiochemistry .
  • Mass Spectrometry (HRMS): Confirm molecular formula (C₉H₁₁FNO) with <2 ppm error.
  • X-ray Crystallography: Resolve absolute configuration using SHELXL (SHELX-97) for small-molecule refinement .
  • Polarimetry: Measure specific optical rotation ([α]D²⁵) to compare with literature values for the S-enantiomer .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what parameters should be prioritized?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin receptors (e.g., 5-HT₁A). Prioritize:
    • Binding Affinity (ΔG): Calculate energy scores for ligand-receptor complexes.
    • Hydrogen Bonding: Map interactions between the amine group and Asp116 (5-HT₁A).
    • Fluorine Effects: Evaluate van der Waals contacts from the 2-fluoro substituent .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability.
  • QSAR Models: Coramine substituent electronic parameters (Hammett σ) with IC₅₀ values from in vitro assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Reproducibility Checks:
    • Cell Line Validation: Use authenticated neuronal cell lines (e.g., SH-SY5Y) with consistent passage numbers.
    • Assay Conditions: Standardize protocols (e.g., 10 µM compound, 24-h incubation) across labs.
  • Mechanistic Profiling:
    • Radioligand Binding: Compare affinity for 5-HT₁A (Ki < 50 nM) vs. off-target adrenergic receptors.
    • Functional Assays: Measure cAMP inhibition (IC₅₀) to confirm partial agonism .
  • Meta-Analysis: Apply Bayesian statistics to harmonize conflicting datasets (e.g., pIC₅₀ variability <0.5 log units) .

Q. How do structural modifications (e.g., halogen substitution) influence the pharmacokinetics of this compound?

Methodological Answer:

  • Lipophilicity (LogP): Replace fluorine with chlorine to increase LogP from 1.8 to 2.5 (measured via shake-flask method).
  • Metabolic Stability:
    • CYP450 Screening: Incubate with human liver microsomes (HLMs) to track depletion rates (t₁/₂ > 60 min indicates low clearance).
    • Fluorine vs. Methoxy: Fluorine at C2 reduces oxidative metabolism by 30% compared to methoxy at C4 .
  • BBB Penetration: Use PAMPA-BBB to predict permeability (Pe > 4.0 × 10⁻⁶ cm/s correlates with CNS activity) .

Q. What crystallization techniques optimize single-crystal growth for X-ray analysis of this compound?

Methodological Answer:

  • Solvent Selection: Use mixed solvents (e.g., ethyl acetate/hexane, 3:1) for slow evaporation.
  • Seeding: Introduce microcrystals to supersaturated solutions to control nucleation.
  • Temperature Gradients: Cool from 40°C to 4°C at 0.5°C/h.
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) with SHELXL for refinement. Typical R-factor: <5% .

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Feasible Synthetic Routes

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Reactant of Route 1
(S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine
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Reactant of Route 2
(S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.